molecular formula C17H18O4 B12185479 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one CAS No. 855779-27-0

9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one

Cat. No.: B12185479
CAS No.: 855779-27-0
M. Wt: 286.32 g/mol
InChI Key: LSQSQFTTYHUURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[87002,7011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one is a complex organic compound with a unique tetracyclic structure

Preparation Methods

The synthesis of 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one involves several steps, including the formation of the tetracyclic core and the introduction of hydroxyl and ketone groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tetracyclic structure. The introduction of hydroxyl and ketone groups is achieved through selective oxidation and reduction reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new bonds and functional groups.

Scientific Research Applications

9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one can be compared with other similar compounds, such as:

These compounds share similar tetracyclic structures and functional groups but differ in their specific substituents and overall molecular architecture The unique combination of rings and functional groups in 9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[87002,7

Properties

IUPAC Name

9-hydroxy-5,5-dimethyl-6,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-17(2)7-6-11-13(21-17)8-12(18)14-9-4-3-5-10(9)16(19)20-15(11)14/h8,18H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQSQFTTYHUURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C3=C2OC(=O)C4=C3CCC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801111892
Record name 3,4,8,9-Tetrahydro-10-hydroxy-2,2-dimethyl-2H-cyclopenta[d]pyrano[2′,3′:5,6]benzo[1,2-b]pyran-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855779-27-0
Record name 3,4,8,9-Tetrahydro-10-hydroxy-2,2-dimethyl-2H-cyclopenta[d]pyrano[2′,3′:5,6]benzo[1,2-b]pyran-6(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855779-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8,9-Tetrahydro-10-hydroxy-2,2-dimethyl-2H-cyclopenta[d]pyrano[2′,3′:5,6]benzo[1,2-b]pyran-6(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801111892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.